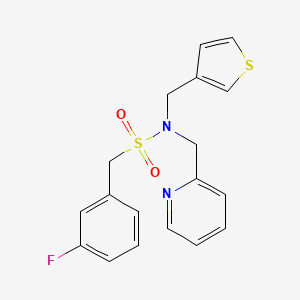

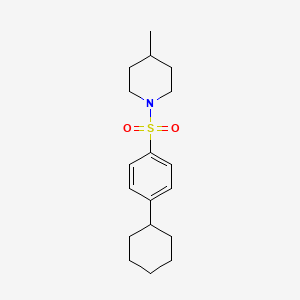

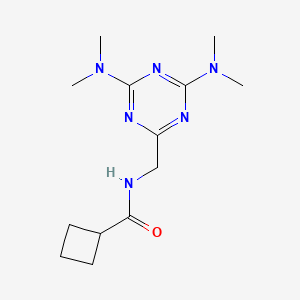

1-(4-(4-chlorobenzamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(4-chlorobenzamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole-based compounds. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Antitumor Activity

- The compound's interaction with alkyl and aryl isocyanates leads to the formation of derivatives with antitumor properties, such as the curative activity against L-1210 and P388 leukemia (Stevens et al., 1984).

In Vitro and In Vivo Anticancer Activity

- Novel derivatives of the compound have shown potent antiproliferative activities against solid cancer cell lines, with abilities to inhibit histone deacetylase (HDAC) and cyclin-dependent kinase (CDK). These properties make them effective for treatment strategies in malignant tumors (Cheng et al., 2020).

Chemical Synthesis and Functionalization

The compound has been used in the synthesis of constrained H-Phe-Phe-NH2 analogues, demonstrating its utility in the development of imidazole-based peptidomimetics (Skogh et al., 2013).

It plays a role in the study of intermediates in the de novo biosynthesis of purine nucleotides, showing its significance in biochemical pathways (Cusack et al., 1980).

Electrophysiological Activity

- N-substituted imidazolylbenzamides derived from the compound have shown promise as class III electrophysiological agents, useful in the study of cardiac arrhythmias (Morgan et al., 1990).

Pharmaceutical Applications

Structural and pharmacological studies of its derivatives have contributed to the understanding of their potential in therapeutic contexts, such as in pain relief and other medicinal applications (Fernández et al., 1995).

Its involvement in the discovery of nonpeptide angiotensin II receptor antagonists demonstrates its role in the development of orally active antihypertensives (Carini et al., 1991).

Industrial Applications

- It has been used in the synthesis of novel catalysts for epoxy-phenolic resins, indicating its relevance in industrial chemistry (Wong et al., 2007).

Propiedades

IUPAC Name |

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3-ethylphenyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O2/c1-2-18-4-3-5-23(14-18)30-26(33)24-16-31(17-28-24)15-19-6-12-22(13-7-19)29-25(32)20-8-10-21(27)11-9-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQDTBVWFHLPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-chlorobenzamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

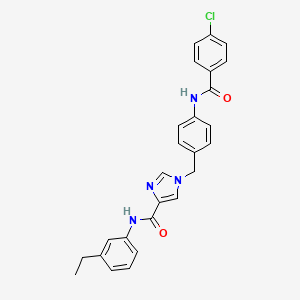

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)

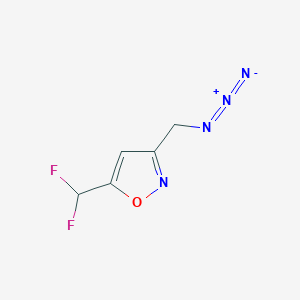

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)

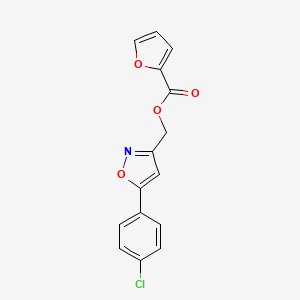

![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)

![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)